molecular formula C17H15NO4 B1437799 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid CAS No. 1082551-71-0

2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid

Cat. No. B1437799
M. Wt: 297.3 g/mol
InChI Key: JATXOJDWXYZSJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with formaldehyde in the presence of acid to give an isochromanone . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of related compounds like 3,4-Dimethoxyphenylacetic acid has been analyzed . The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in related molecules is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 3,4-Dimethoxyphenylacetic acid have been analyzed . It is a beige powder with a melting point range of 94.0-101.0°C . It is soluble in water .

Scientific Research Applications

Oxidation Chemistry and Electrochemical Properties

Studies have investigated the oxidation chemistry of indole-2-carboxylic acid derivatives, revealing mechanisms and products formed in neutral aqueous solutions. These findings are crucial for understanding the electrochemical behaviors and potential applications in electronic devices or as electrocatalysts (Goyal & Sangal, 2005).

Crystal Structure and Hydrogen Bonding

Research on indole-3-carboxylic acid has provided insights into its crystal structure, demonstrating the presence of hydrogen-bonded dimers. This structural information is vital for designing drugs and materials with specific molecular arrangements (Smith, Wermuth, & Healy, 2003).

Oligomerization and Polymerization

The oligomerization of indole derivatives, including reactions with thiols, has been explored, leading to various adducts. Such reactions are foundational for synthesizing complex organic molecules with applications in medicinal chemistry and materials science (Mutulis et al., 2008).

Catalysis and Material Science

Indole carboxylic acids have been used to create copolymers with applications in catalysis, such as supporting materials for platinum catalysts in methanol oxidation. These studies underscore the versatility of indole derivatives in creating functional materials for energy and environmental applications (Wu, Kuo, Chen, & Chang, 2015).

Safety And Hazards

The safety data sheet for related compounds like 3,4-Dimethoxyphenylacetic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for “2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid” are not available, related compounds have been used in the synthesis of potential bioactive compounds . For instance, a unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been described .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)16-15(17(19)20)11-5-3-4-6-12(11)18-16/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXOJDWXYZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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